4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is a complex organic compound that features a unique combination of thiazolidinone and chromenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine with a chromenyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve mechanochemical synthesis, which is an environmentally friendly approach. This method uses mechanical energy to drive chemical reactions, reducing the need for solvents and harsh reaction conditions . The use of high-speed ball milling and other mechanochemical techniques can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and may be carried out in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted benzamides.
Scientific Research Applications
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiazolidinone ring is known to interact with certain enzymes, while the chromenyl group can participate in binding interactions with proteins .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole–Coumarin Derivatives: These compounds share structural similarities with the thiazolidinone and chromenyl groups and have been studied for their antitumor activity.
4-Methyl-2-oxo-2H-chromen-7-yl Derivatives: These compounds have similar chromenyl structures and are used in various chemical and biological applications.
Uniqueness
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its combination of thiazolidinone and chromenyl structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H14N2O4S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxochromen-6-yl)benzamide |
InChI |
InChI=1S/C21H14N2O4S2/c1-23-20(26)17(29-21(23)28)10-12-2-4-13(5-3-12)19(25)22-15-7-8-16-14(11-15)6-9-18(24)27-16/h2-11H,1H3,(H,22,25)/b17-10- |
InChI Key |
XKVJWJFMEZKGRY-YVLHZVERSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)SC1=S |
Origin of Product |
United States |
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